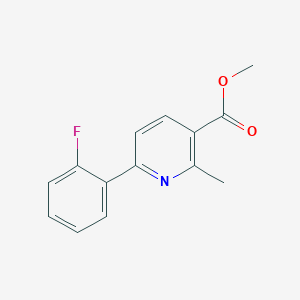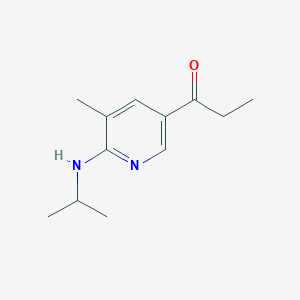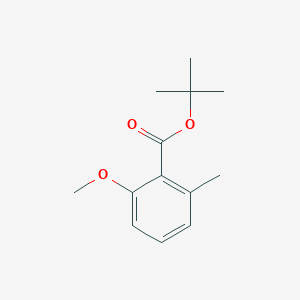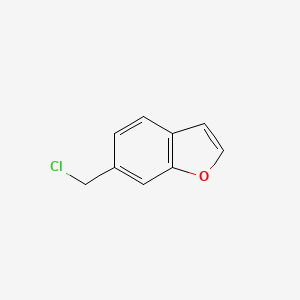
6-(Chloromethyl)benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Chloromethyl)benzofuran is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a chloromethyl group at the 6th position of the benzofuran ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chloromethyl)benzofuran typically involves the chloromethylation of benzofuran. One common method is the reaction of benzofuran with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds through the formation of a chloromethyl carbocation intermediate, which then reacts with the benzofuran ring to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-(Chloromethyl)benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form benzofuran carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield benzofuran methyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed:
Substitution Reactions: Products include 6-(azidomethyl)benzofuran, 6-(thiocyanatomethyl)benzofuran, and 6-(aminomethyl)benzofuran.
Oxidation Reactions: Products include benzofuran-6-carboxylic acid and other oxidized derivatives.
Reduction Reactions: Products include 6-methylbenzofuran and related compounds.
Scientific Research Applications
6-(Chloromethyl)benzofuran has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of various benzofuran derivatives, which are valuable in medicinal chemistry and material science.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Medicine: Derivatives of this compound have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: It is used in the synthesis of specialty chemicals, dyes, and polymers with unique properties.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)benzofuran and its derivatives depends on their specific applications. In medicinal chemistry, these compounds often interact with biological targets such as enzymes, receptors, or DNA. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to inhibition or modulation of biological activity. The benzofuran core can also participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
6-(Bromomethyl)benzofuran: Similar in structure but with a bromomethyl group instead of a chloromethyl group. It exhibits similar reactivity but may have different biological activities.
6-(Hydroxymethyl)benzofuran: Contains a hydroxymethyl group, making it more hydrophilic and reactive towards different nucleophiles.
6-(Methoxymethyl)benzofuran: Features a methoxymethyl group, which can influence its solubility and reactivity.
Uniqueness: 6-(Chloromethyl)benzofuran is unique due to the presence of the chloromethyl group, which provides a reactive site for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules with diverse applications. Its reactivity and versatility distinguish it from other benzofuran derivatives.
Properties
Molecular Formula |
C9H7ClO |
|---|---|
Molecular Weight |
166.60 g/mol |
IUPAC Name |
6-(chloromethyl)-1-benzofuran |
InChI |
InChI=1S/C9H7ClO/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H,6H2 |
InChI Key |
XNRNRENKWWVOLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol](/img/structure/B13007111.png)
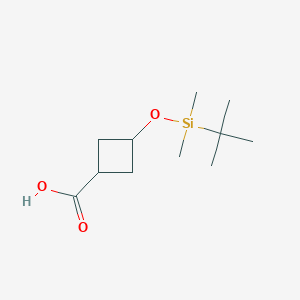


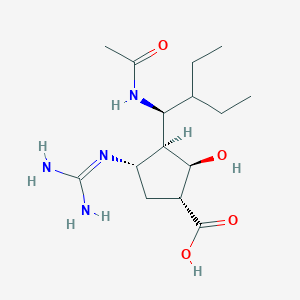


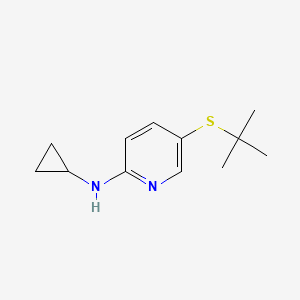

![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanamine](/img/structure/B13007184.png)
![Benzo[d]thiazole-4-carbonitrile](/img/structure/B13007187.png)
